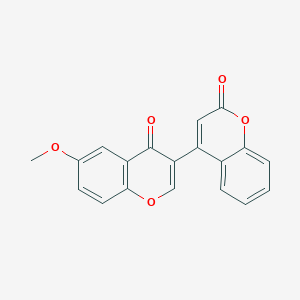
6-Methoxy-3-(2-oxochromen-4-YL)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. These compounds exhibit a broad range of biological and pharmaceutical activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromanone derivatives.
科学的研究の応用
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s structure allows it to interact with biological macromolecules, leading to modulation of cellular pathways and exerting its effects .
類似化合物との比較
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different biological activities.
Chroman-2-one: Another related compound with variations in its chemical structure and properties.
Flavonoids: A broader class of compounds that share some structural similarities with chromanones.
Uniqueness
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
820209-55-0 |
|---|---|
分子式 |
C19H12O5 |
分子量 |
320.3 g/mol |
IUPAC名 |
6-methoxy-3-(2-oxochromen-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H12O5/c1-22-11-6-7-16-14(8-11)19(21)15(10-23-16)13-9-18(20)24-17-5-3-2-4-12(13)17/h2-10H,1H3 |
InChIキー |
OLOFZRSSBBGGCY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)

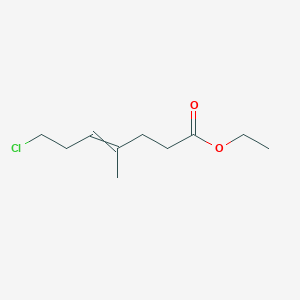
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
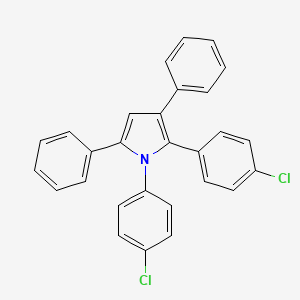
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

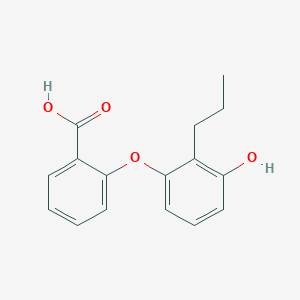
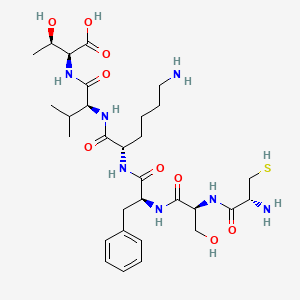
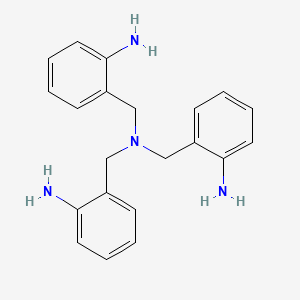
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
